Tamra-peg8-nhs

Catalog No.
S15745497
CAS No.
M.F
C49H66N4O16
M. Wt
967.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tamra-peg8-nhs

Product Name

Tamra-peg8-nhs

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C49H66N4O16

Molecular Weight

967.1 g/mol

InChI

InChI=1S/C25H44N2O13.C24H22N2O3/c1-22(28)26-5-7-33-9-11-35-13-15-37-17-19-39-21-20-38-18-16-36-14-12-34-10-8-32-6-4-25(31)40-27-23(29)2-3-24(27)30;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-21H2,1H3,(H,26,28);5-14H,1-4H3

InChI Key

WOCYLGUIDGODAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Tamra-peg8-nhs is a chemical compound that combines the fluorescent dye tetramethylrhodamine (TAMRA) with an eight-unit polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. The molecular formula for Tamra-peg8-nhs is C48H62N4O16C_{48}H_{62}N_{4}O_{16}, and it has a molecular weight of approximately 951.04 g/mol . This compound is characterized by its bright orange-red fluorescence, making it valuable in various biological and chemical applications, particularly in bioconjugation processes.

The incorporation of the PEG spacer enhances the solubility of the compound in aqueous solutions, facilitating its use in biological systems. The NHS ester group allows for efficient coupling to primary amines found in proteins and other biomolecules, leading to stable covalent bonds that are crucial for labeling and tracking biological molecules .

Tamra-peg8-nhs primarily participates in bioconjugation reactions through the NHS ester moiety. The NHS ester readily reacts with primary amines to form stable amide bonds. The typical reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and formation of an amide bond:

R NH2+Tamra peg8 nhsR NH C O O Tamra peg8+NHS\text{R NH}_2+\text{Tamra peg8 nhs}\rightarrow \text{R NH C O O Tamra peg8}+\text{NHS}

This reaction is often performed under mild conditions, typically in buffers at pH 7.2 to 8.5 . The presence of the PEG spacer significantly reduces steric hindrance, promoting efficient conjugation.

Tamra-peg8-nhs exhibits significant biological activity due to its fluorescent properties. It is widely used in various applications such as:

  • Fluorescent labeling: Used to tag proteins, peptides, and nucleic acids for visualization in techniques like fluorescence microscopy and flow cytometry.
  • FRET-based assays: Acts as a fluorescence acceptor in Förster resonance energy transfer (FRET) experiments, enabling sensitive detection of molecular interactions .
  • Bioconjugation: Facilitates the development of targeted drug delivery systems and diagnostic tools by enabling stable attachment to biomolecules .

The synthesis of Tamra-peg8-nhs typically involves several steps:

  • Synthesis of PEG derivative: Start with a PEG derivative that has been activated with an NHS group.
  • Coupling with TAMRA: The activated PEG is then reacted with TAMRA under controlled conditions to form Tamra-peg8-nhs.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

Tamra-peg8-nhs has a wide range of applications including:

  • Immunochemistry: Used for labeling antibodies and antigens for detection purposes.
  • Cell biology: Employed in studies involving cell tracking and imaging.
  • Drug development: Utilized in creating bioconjugates for targeted therapies.
  • Diagnostics: Applied in developing assays for disease detection based on fluorescent signals.

Interaction studies involving Tamra-peg8-nhs focus on its binding affinity and specificity towards various biomolecules. These studies often utilize techniques such as:

  • Surface plasmon resonance (SPR): To measure real-time interactions between labeled proteins and their targets.
  • Fluorescence correlation spectroscopy (FCS): To analyze diffusion dynamics and binding kinetics in live cells.

These methods help elucidate the functional roles of proteins and other biomolecules tagged with Tamra-peg8-nhs.

Several compounds share structural or functional similarities with Tamra-peg8-nhs. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Azido-PEG8-NHS EsterContains an azide group along with PEG spacerFacilitates Click Chemistry reactions
TAMRA-PEO12-NHSLonger PEG spacer (12 units)Improved solubility and stability
5-TAMRA-MaleimideMaleimide reactive group for sulfhydryl couplingSpecificity towards thiol groups
TAMRA-PEG4-NHSShorter PEG spacer (4 units)Faster conjugation kinetics

Tamra-peg8-nhs stands out due to its optimal balance between hydrophilicity from the PEG chain and effective fluorescent properties from TAMRA, making it particularly useful in a variety of biological applications compared to other similar compounds.

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

1

Exact Mass

966.44738203 g/mol

Monoisotopic Mass

966.44738203 g/mol

Heavy Atom Count

69

Dates

Modify: 2024-08-15

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